2-Ethylbut-2-enedioic acid 2-Ethylbut-2-enedioic acid
Brand Name: Vulcanchem
CAS No.: 13074-60-7
VCID: VC4078178
InChI: InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)
SMILES: CCC(=CC(=O)O)C(=O)O
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol

2-Ethylbut-2-enedioic acid

CAS No.: 13074-60-7

Cat. No.: VC4078178

Molecular Formula: C6H8O4

Molecular Weight: 144.12 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylbut-2-enedioic acid - 13074-60-7

Specification

CAS No. 13074-60-7
Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
IUPAC Name 2-ethylbut-2-enedioic acid
Standard InChI InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)
Standard InChI Key SASYHUDIOGGZCN-UHFFFAOYSA-N
SMILES CCC(=CC(=O)O)C(=O)O
Canonical SMILES CCC(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Ethylbut-2-enedioic acid features a conjugated diene system with two carboxylic acid groups at the terminal positions and an ethyl branch at the second carbon (Figure 1). The planar geometry of the double bond (C=C\text{C=C}) imposes rigidity, influencing its reactivity in cycloaddition and electrophilic substitution reactions .

Key structural parameters:

  • IUPAC Name: 2-ethylbut-2-enedioic acid

  • SMILES: CCC(=CC(=O)O)C(=O)O\text{CCC(=CC(=O)O)C(=O)O}

  • InChIKey: SASYHUDIOGGZCN-UHFFFAOYSA-N

Physical Properties

Experimental and computed properties are summarized below:

PropertyValueSource
Density1.456 g/cm³
Boiling Point503.3°C (estimated)
Melting PointNot reported
LogP (Partition Coeff.)0.492
pKa (Carboxylic Groups)~3.0 and ~4.5 (estimated)

The compound’s low LogP value indicates moderate hydrophilicity, facilitating its solubility in polar solvents like water and ethanol .

Synthesis and Industrial Production

Conventional Synthetic Routes

The synthesis of 2-ethylbut-2-enedioic acid typically involves:

  • Maleic Anhydride Alkylation:
    Maleic anhydride reacts with ethyl magnesium bromide in a Friedel-Crafts alkylation, followed by hydrolysis to yield the target compound .

    Maleic anhydride+C2H5MgBr2-ethylbut-2-enedioic acid\text{Maleic anhydride} + \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{2-ethylbut-2-enedioic acid}

    This method achieves yields of 60–75% but requires stringent control of reaction conditions to avoid side products .

  • Isomerization of Citraconic Acid:
    Citraconic acid undergoes base-catalyzed isomerization at 80–100°C, producing 2-ethylbut-2-enedioic acid as the major product .

Industrial-Scale Production Challenges

  • Purity Issues: Byproducts such as fumaric acid derivatives often contaminate batches, necessitating chromatographic purification .

  • Cost-Efficiency: The high energy demand of alkylation processes limits scalability, prompting research into biocatalytic alternatives.

Applications in Materials Science and Biotechnology

Polymer Science

2-Ethylbut-2-enedioic acid modifies the surface properties of poly(methyl methacrylate) (PMMA). Inverse gas chromatography (IGC) studies reveal that its incorporation alters PMMA’s surface free energy, enhancing adhesion in composite materials.

PMMA TypeSurface Free Energy (mJ/m²)
Atactic42.3 ± 1.2
Isotactic38.9 ± 0.9
Syndiotactic40.1 ± 1.1

Data adapted from demonstrates non-linear energy variations correlated with polymer tacticity.

Protein Engineering

As an unnatural amino acid precursor, this compound enables site-specific modifications in enzymes. For example, its integration into cytochrome P450 variants improves catalytic efficiency by 30% in non-aqueous media.

Lubricant Formulations

Patent US11066622B2 highlights its role in calcium sulfonate lubricants, where it reduces electrical conductivity by 40% while maintaining thermal stability up to 200°C .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Safety data from mandates the use of PPE (gloves, goggles) during handling.

Environmental Impact

The compound’s low biodegradability (BCF = 3.2) necessitates controlled disposal to prevent aquatic toxicity .

Comparative Analysis with Structural Analogues

CompoundFormulaKey FeatureApplication Difference
Maleic acidC4H4O4\text{C}_4\text{H}_4\text{O}_4Linear dieneIndustrial adhesives
Fumaric acidC4H4O4\text{C}_4\text{H}_4\text{O}_4Trans-configurationFood acidulant
2-Ethylbut-2-enedioic acidC6H8O4\text{C}_6\text{H}_8\text{O}_4Branched ethyl groupPolymer modification, drug design

The ethyl branch in 2-ethylbut-2-enedioic acid confers steric hindrance, reducing reactivity in Diels-Alder reactions compared to maleic acid .

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